molecular formula C7H11BrO3 B13678730 Methyl 3-bromo-4-hydroxycyclopentanecarboxylate

Methyl 3-bromo-4-hydroxycyclopentanecarboxylate

Cat. No.: B13678730
M. Wt: 223.06 g/mol
InChI Key: KWANJGZYRYTLLI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11BrO3. It is a brominated derivative of cyclopentanecarboxylate, featuring both a hydroxyl group and a bromine atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate typically involves the bromination of a cyclopentanecarboxylate derivative. One common method is the bromination of methyl 4-hydroxycyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: PCC in dichloromethane or Jones reagent in acetone.

    Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 3-azido-4-hydroxycyclopentanecarboxylate or 3-thiocyanato-4-hydroxycyclopentanecarboxylate.

    Oxidation: Formation of methyl 3-bromo-4-oxocyclopentanecarboxylate.

    Reduction: Formation of methyl 3-bromo-4-hydroxycyclopentanol.

Scientific Research Applications

Methyl 3-bromo-4-hydroxycyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.

    Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 3-bromo-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is unique due to the combination of a bromine atom and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 3-bromo-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H11BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3

InChI Key

KWANJGZYRYTLLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C(C1)Br)O

Origin of Product

United States

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